1-(3-Nitrophenyl)-2-phenylethane-1,2-dione
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Overview
Description
1-(3-Nitrophenyl)-2-phenylethane-1,2-dione is an organic compound characterized by the presence of a nitrophenyl group and a phenylethane-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-2-phenylethane-1,2-dione typically involves the reaction of 3-nitrobenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(3-aminophenyl)-2-phenylethane-1,2-dione.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives such as 1-(3-aminophenyl)-2-phenylethane-1,2-dione.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Nitrophenyl)-2-phenylethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-2-phenylethane-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-2-phenylethane-1,2-dione: Similar structure with the nitro group in the para position.
1-(2-Nitrophenyl)-2-phenylethane-1,2-dione: Similar structure with the nitro group in the ortho position.
1-(3-Aminophenyl)-2-phenylethane-1,2-dione: Reduction product of 1-(3-Nitrophenyl)-2-phenylethane-1,2-dione.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group can significantly affect the compound’s electronic properties and interactions with other molecules, making it distinct from its isomers and analogs.
Properties
Molecular Formula |
C14H9NO4 |
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Molecular Weight |
255.22 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H9NO4/c16-13(10-5-2-1-3-6-10)14(17)11-7-4-8-12(9-11)15(18)19/h1-9H |
InChI Key |
TVIYQSSPJDJMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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